molecular formula C30H32NOPS B6291549 (R)-N-((S)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide CAS No. 1936438-14-0

(R)-N-((S)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6291549
CAS No.: 1936438-14-0
M. Wt: 485.6 g/mol
InChI Key: UYIINIAAJWPMRE-QMUARQKKSA-N
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Description

®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves several steps:

    Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Phosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction.

    Sulfinamide Formation: The sulfinamide group is formed by reacting a sulfinyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.

    Catalyst Use: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Phosphine Derivatives: Produced through substitution reactions.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in various catalytic reactions to produce enantiomerically pure compounds.

    Synthesis of Pharmaceuticals: Employed in the synthesis of chiral drugs and intermediates.

Biology

    Enzyme Inhibition Studies: Utilized in studying the inhibition of enzymes that interact with chiral ligands.

Medicine

    Drug Development: Plays a role in the development of new drugs with specific enantiomeric forms.

Industry

    Fine Chemicals Production: Used in the production of fine chemicals that require high enantioselectivity.

Mechanism of Action

The mechanism of action of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the reaction products. The molecular targets include transition metal catalysts, and the pathways involve coordination chemistry and asymmetric induction.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfoxide: Contains a sulfoxide group instead of a sulfinamide group.

Uniqueness

The uniqueness of ®-N-((S)-1-([1,1’-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide lies in its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with transition metals and induce chirality makes it a valuable tool in asymmetric synthesis.

Properties

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3/t29-,34?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIINIAAJWPMRE-QMUARQKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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